molecular formula C13H15ClN2O2 B1202164 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 21424-91-9

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No. B1202164
CAS RN: 21424-91-9
M. Wt: 266.72 g/mol
InChI Key: UCLPNTKRPMTACI-UHFFFAOYSA-N
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Description

Synthesis AnalysisThe synthesis of related compounds often involves reactions that introduce specific functional groups, such as chloro, methoxy, and acetamide groups, into indole derivatives. A study by Helliwell et al. (2011) presents the synthesis of a compound with a similar structure, highlighting the roles of intramolecular hydrogen bonding and the orientation of acetamide groups due to these interactions (Helliwell, M. et al., 2011). Such synthetic routes could potentially be adapted for the synthesis of "2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide."

Molecular Structure Analysis

The molecular structure of compounds within this chemical space often reveals significant features such as planarity, conjugation, and specific orientations of functional groups. The study on a related compound by Karmakar et al. (2008) discusses the molecular structure in detail, including the planarity of the ring system and the orientation of functional groups, which are crucial for understanding the electronic and spatial configuration of the molecule (Karmakar, A. & Baruah, J., 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like "2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide" are influenced by the presence and position of substituents on the indole ring. These reactions include substitutions, additions, and possibly cyclizations, leading to a wide array of derivatives with diverse properties. A related study by Su Xue-ju (2015) on the IR spectrum of a similar compound offers insights into its reactive sites and potential chemical behaviors (Su Xue-ju, 2015).

Scientific Research Applications

  • Chloroacetamide herbicides, such as acetochlor, alachlor, butachlor, and metolachlor, are extensively used in agriculture. These compounds are known to be carcinogenic in rats, with a complex metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine. This pathway involves intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA) (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Studies on the adsorption, mobility, and efficacy of alachlor and metolachlor have shown a positive correlation with soil organic matter content, clay content, and surface area. These herbicides' bioactivity against grass and broadleaf weeds varies depending on soil properties (Peter & Weber, 1985).

  • N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally related to 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, have been investigated as potential antiallergic agents. One such compound showed significant potency in inhibiting histamine release and IL-4 production in assays (Menciu et al., 1999).

  • The occurrence and transport of acetochlor in streams of the Mississippi River Basin have been extensively studied. Acetochlor was found to be the third most heavily used corn herbicide by 1996, with detectable concentrations in numerous stream samples. The study provides valuable insights into the environmental impact of these herbicides (Clark & Goolsby, 1999).

  • 2-Bromomelatonin, synthesized from melatonin, which is similar in structure to the compound , has shown potent agonist activity in physiological studies, suggesting potential applications in neuroscience research (Duranti et al., 1992).

  • Infrared (IR) spectroscopy studies on N-(5-methoxy indol-3-yl)ethyl acetamide, closely related to 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, have been conducted using density functional theory (DFT). Such studies are crucial for understanding the molecular structure and properties of these compounds (Xue-ju, 2015).

properties

IUPAC Name

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14/h2-3,6,8,16H,4-5,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLPNTKRPMTACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175697
Record name Isamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

CAS RN

21424-91-9
Record name Isamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021424919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Chen, X Yu, L Chen, L Xu, Y Cai, S Hou… - Annals of …, 2022 - ncbi.nlm.nih.gov
Background Alzheimer’s disease (AD) is thought to be a complex, multifactorial syndrome with many related molecular lesions contributing to its pathogenesis. Thus, multi-target-…
Number of citations: 5 www.ncbi.nlm.nih.gov
A Hanna-Elias, DT Manallack… - Current medicinal …, 2010 - ingentaconnect.com
For the development of novel 5-HT4 receptor ligands we have designed and synthesized two series of 5- methoxytryptamine derivatives varying the substitution on the primary amine. …
Number of citations: 5 www.ingentaconnect.com

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